1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
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Overview
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring, which is further connected to an imidazole ring substituted with ethyl and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzenesulfonyl chloride from 3,4-dimethoxyaniline and chlorosulfonic acid.
Formation of Imidazole Ring: The imidazole ring is formed by reacting 2-ethyl-4-methylimidazole with the prepared 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, resulting in its observed biological effects.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazole derivatives, such as 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4-ethyl-1H-imidazole and 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-4-phenyl-1H-imidazole.
Uniqueness: The specific substitution pattern on the imidazole ring and the presence of the dimethoxyphenylsulfonyl group confer unique chemical and biological properties to this compound, making it distinct from other related compounds.
Properties
Molecular Formula |
C14H18N2O4S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C14H18N2O4S/c1-5-14-15-10(2)9-16(14)21(17,18)11-6-7-12(19-3)13(8-11)20-4/h6-9H,5H2,1-4H3 |
InChI Key |
IBUWOENTACMCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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